molecular formula C15H11FN2O3S B4912359 3-({[(2-FLUOROPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)BENZOIC ACID

3-({[(2-FLUOROPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)BENZOIC ACID

Cat. No.: B4912359
M. Wt: 318.3 g/mol
InChI Key: DBSCCPNTPKUPDN-UHFFFAOYSA-N
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Description

3-({[(2-Fluorophenyl)formamido]methanethioyl}amino)benzoic acid is a complex organic compound known for its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({[(2-Fluorophenyl)formamido]methanethioyl}amino)benzoic acid typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 2-fluoroaniline with formic acid to form 2-fluorophenylformamide. This intermediate is then reacted with methanethioyl chloride to form the methanethioyl derivative. Finally, this derivative is coupled with 3-aminobenzoic acid under specific conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-({[(2-Fluorophenyl)formamido]methanethioyl}amino)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and thiols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-({[(2-Fluorophenyl)formamido]methanethioyl}amino)benzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of 3-({[(2-Fluorophenyl)formamido]methanethioyl}amino)benzoic acid involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-({[(2-Fluorophenyl)formamido]methanethioyl}amino)-3,5-diiodobenzoic acid
  • 3-({[(3-Fluorophenyl)formamido]methanethioyl}amino)benzoic acid
  • 2-[(4-Fluorophenyl)formamido]-3-methylbutanoic acid

Uniqueness

3-({[(2-Fluorophenyl)formamido]methanethioyl}amino)benzoic acid is unique due to its specific fluorophenyl and methanethioyl functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

3-[(2-fluorobenzoyl)carbamothioylamino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FN2O3S/c16-12-7-2-1-6-11(12)13(19)18-15(22)17-10-5-3-4-9(8-10)14(20)21/h1-8H,(H,20,21)(H2,17,18,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBSCCPNTPKUPDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC(=S)NC2=CC=CC(=C2)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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